(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .
Mode of Action
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways related to the growth and survival of this bacterium.
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethylbenzo[d]thiazol-2-amine through the reaction of 3,4-dimethylaniline, potassium thiocyanate, and bromine . This intermediate is then acetylated with chloroacetyl chloride to form 2-chloro-N-(3,4-dimethylbenzo[d]thiazol-2-yl)acetamide . The final step involves the reaction of this intermediate with 4-bromobenzoyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Multi-component reactions (MCRs) are often employed in industrial settings due to their economic and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with (E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide.
Benzoxazole Derivatives: These compounds also contain a benzene-fused oxazole ring and exhibit similar biological activities.
Uniqueness
This compound is unique due to the presence of the bromine atom and the dimethylbenzo[d]thiazolylidene moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-10-4-3-5-13-14(10)19(2)16(21-13)18-15(20)11-6-8-12(17)9-7-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGSEWSKLPZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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